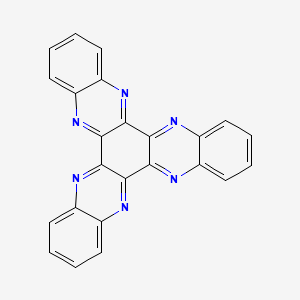
5,6,11,12,17,18-Hexaazatrinaphthylene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5,6,11,12,17,18-Hexaazatrinaphthylene involves a simple and catalyst-free nucleophilic substitution reaction . This process was used to develop two solution-processable deep-red thermally activated delayed fluorescence emitters based on a this compound acceptor core .Molecular Structure Analysis
The crystal structure of 2,3,8,9,14,15-hexachloro-5,6,11,12,17,18-hexaazatrinaphthylene has been determined by X-ray diffraction . This reveals a molecular structure in good agreement with that predicted by density functional theory (DFT) calculations and pi-stacking with an average spacing between adjacent molecular planes of 3.18 A .Chemical Reactions Analysis
This compound has been used as a core for the development of thermally activated delayed fluorescence emitters . These emitters were developed through a simple and catalyst-free nucleophilic substitution reaction .Wissenschaftliche Forschungsanwendungen
Aqueous Zinc-Ion Batteries
Diquinoxalino[2,3-a:2’,3’-c]phenazine (DQP) has been used in the development of aqueous zinc-ion batteries (ZIBs). It exhibits an ultrahigh capacity of 413 mA h g–1 at 50 mA g–1 for ZIBs. The extended π-conjugated system with active C═N bonds is associated with enhanced electrochemical stability, conductivity, and reversible capacity .
Supramolecular Nanostructure Construction
DQP has been used in the construction of supramolecular nanostructures. Its adsorption and self-assembling behavior on highly oriented pyrolytic graphite (HOPG) was studied, and it was found that uniform two-dimensional arrays of nanostructure were successfully fabricated .
Covalent Organic Frameworks
DQP has been used in the synthesis of covalent organic frameworks (COFs). These COFs have been used in the development of rechargeable batteries .
Luminescent Materials
DQP has been used in the development of luminescent materials. It has been used to create a unique luminescent metal-organic framework (LMOF) with a large π-conjugation skeleton .
Cathode Material in Lithium Battery
5,6,11,12,17,18-Hexaazatrinaphthylene has been used as a cathode material in lithium batteries .
Ornidazole Sensor
this compound has been used in the development of an ornidazole sensor with extremely high sensitivity. A unique luminescent metal-organic framework (LMOF) was synthesized using this compound, and it was found to efficiently detect ornidazole in aqueous medium by luminescence quench effect .
Wirkmechanismus
Target of Action
Diquinoxalino[2,3-a:2’,3’-c]phenazine, also known as 5,6,11,12,17,18-Hexaazatrinaphthylene, is a compound with a large π-conjugation skeleton . It has been used in the development of luminescent metal-organic frameworks (LMOFs) and organic cathodes . The primary targets of this compound are the electron-accepting building blocks in these structures .
Mode of Action
The compound interacts with its targets through a process known as Knoevenagel polymerization . This interaction extends the π-conjugated system, enhancing the electrochemical stability, conductivity, and reversible capacity of the resulting structure . In addition, the compound exhibits thermally activated delayed fluorescence .
Biochemical Pathways
The compound’s interaction with its targets affects the electron transfer pathways in the structures it is incorporated into . This results in enhanced electrochemical performance, as evidenced by the ultrahigh capacity exhibited by structures incorporating this compound .
Result of Action
The result of the compound’s action is the creation of structures with enhanced electrochemical performance . For example, in the case of LMOFs, the compound’s action results in structures with high luminescence quenching constants and detection limits .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH . For instance, the compound has been shown to possess excellent thermal and pH stabilities . Furthermore, the compound’s insolubility in water contributes to its high capacity retention .
Eigenschaften
IUPAC Name |
3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N6/c1-2-8-14-13(7-1)25-19-20(26-14)22-24(30-18-12-6-5-11-17(18)28-22)23-21(19)27-15-9-3-4-10-16(15)29-23/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBHNEZMQMERHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=NC5=CC=CC=C5N=C4C6=NC7=CC=CC=C7N=C6C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







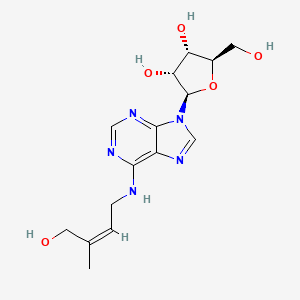
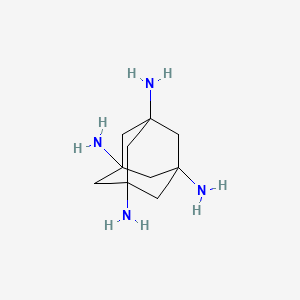

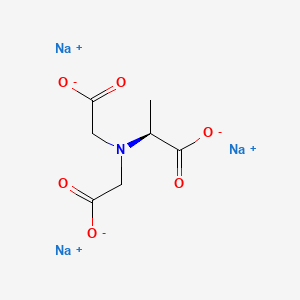
![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)
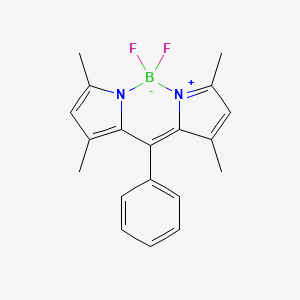


![2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione](/img/structure/B3069219.png)